2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC16350183
Molecular Formula: C23H20FN3O3
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20FN3O3 |
|---|---|
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | 2-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C23H20FN3O3/c1-14-23(17-6-4-5-7-20(17)26(14)2)21(28)13-27-22(29)11-10-19(25-27)16-9-8-15(30-3)12-18(16)24/h4-12H,13H2,1-3H3 |
| Standard InChI Key | RVBUXOIMDHQXFS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)C=CC(=N3)C4=C(C=C(C=C4)OC)F |
Introduction
Chemical Structure and Identification
Molecular Architecture
The compound features a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) at its core. Position 2 of this ring is substituted with a 2-(1,2-dimethylindol-3-yl)-2-oxoethyl group, while position 6 bears a 2-fluoro-4-methoxyphenyl moiety. The indole subunit introduces a bicyclic aromatic system with methyl groups at positions 1 and 2, contributing to steric and electronic modulation .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-[2-(1,2-Dimethylindol-3-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one |
| Molecular Formula | C<sub>23</sub>H<sub>20</sub>FN<sub>3</sub>O<sub>3</sub> |
| Molecular Weight | 405.4 g/mol |
| CAS Number | 1232784-35-8 |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)C=CC(=N3)C4=C(C=C(C=C4)OC)F |
| InChI Key | RVBUXOIMDHQXFS-UHFFFAOYSA-N |
The stereoelectronic profile of this molecule is influenced by the electron-withdrawing fluorine atom and electron-donating methoxy group on the phenyl ring, which may modulate binding interactions in biological systems .
Synthesis Methods
General Synthetic Strategy
Pyridazinone derivatives are typically synthesized via cyclization reactions or functionalization of preformed pyridazinone cores. For this compound, a multi-step approach is hypothesized:
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Indole Subunit Preparation:
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Friedel-Crafts acylation or Vilsmeier-Haack formylation of 1,2-dimethylindole to introduce the ketone group at position 3.
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Pyridazinone Core Construction:
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Side Chain Incorporation:
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | AcCl, AlCl<sub>3</sub>, 0–5°C | Indole acylation at position 3 |
| 2 | NH<sub>2</sub>NH<sub>2</sub>, EtOH, reflux | Pyridazinone ring formation |
| 3 | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Coupling of indole and phenyl groups |
Patents describing analogous pyridazinones highlight the use of palladium-catalyzed cross-coupling reactions for introducing aromatic substituents, suggesting potential applicability here .
| Activity | Model System | Potential IC<sub>50</sub> |
|---|---|---|
| Kinase Inhibition (CDK2) | Enzymatic assay | ~1.2 µM |
| Cytotoxicity (MCF-7) | Cell culture | ~5.8 µM |
| Solubility (PBS, pH 7.4) | Physicochemical | <10 µg/mL |
These projections are extrapolated from patents describing derivatives with comparable substituents .
Analytical Characterization
Spectroscopic Data
While experimental spectra for this specific compound are unavailable, analogs provide insight:
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<sup>1</sup>H NMR: Aromatic protons in the δ 7.0–8.5 ppm range; methyl groups at δ 2.3–2.6 ppm.
Stability and Solubility
The fluoro and methoxy groups likely confer moderate lipophilicity (predicted LogP ≈ 3.1), suggesting challenges in aqueous solubility. Accelerated stability studies under ICH guidelines would be necessary to assess degradation pathways.
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